![molecular formula C19H15N3O2S B11147014 (5Z)-5-(4-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11147014.png)
(5Z)-5-(4-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and substituted with methoxyphenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with a thioamide under acidic conditions to yield the desired triazolothiazole compound .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques such as recrystallization or chromatography to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents with or without catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is compared with other triazolothiazole derivatives, such as:
Uniqueness
The uniqueness of (5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific substitution pattern and the resulting biological activities. The presence of methoxy and methyl groups contributes to its distinct chemical properties and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C19H15N3O2S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-methoxyphenyl)methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H15N3O2S/c1-12-3-7-14(8-4-12)17-20-19-22(21-17)18(23)16(25-19)11-13-5-9-15(24-2)10-6-13/h3-11H,1-2H3/b16-11- |
InChI Key |
KZXXLCYHMXQMCP-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)OC)/SC3=N2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)OC)SC3=N2 |
Origin of Product |
United States |
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